molecular formula C12H15N3O B581228 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine CAS No. 1053655-57-4

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine

Cat. No.: B581228
CAS No.: 1053655-57-4
M. Wt: 217.272
InChI Key: VXUKYBXQNXUXQM-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine (CAS RN: 1053655-57-4) is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. The compound features an indazole core, a privileged scaffold in pharmaceutical development, which is protected at the N1 position by a tetrahydro-2H-pyran-2-yl (THP) group. This protection enhances the compound's stability and alters its solubility, making it a more suitable building block for complex synthetic applications . The presence of the 4-amine group provides a reactive handle for further functionalization, allowing researchers to create a diverse array of derivatives. This building block is primarily valued for its role in the synthesis of more complex, biologically active molecules. Indazole derivatives are extensively investigated in multiple therapeutic areas. Research indicates that indazole-thiazole hybrids, synthesized from similar THP-protected indazole intermediates, demonstrate promising antimicrobial activity . Furthermore, the indazole scaffold is a key component in the development of anticancer agents , with various derivatives being explored for their inhibitory activity against human lung carcinoma and other cancer cell lines . The structural motif is also found in compounds studied as anti-virulence agents against resistant pathogens like Pseudomonas aeruginosa , where they function as potential quorum sensing inhibitors to disrupt bacterial communication without exerting growth pressure . The compound should be stored in a cool, dark place under an inert atmosphere at 2-8°C to maintain stability . As a synthetic intermediate, its primary research value lies in its versatility for further chemical transformation via cross-coupling reactions, amide bond formation, and other catalytic processes to generate novel compounds for biological screening . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(oxan-2-yl)indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUKYBXQNXUXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656784
Record name 1-(Oxan-2-yl)-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-57-4
Record name 1-(Oxan-2-yl)-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Indazole Core Synthesis

Indazole derivatives are typically synthesized via cyclization reactions. A common approach involves the condensation of substituted hydrazines with carbonyl-containing precursors. For example, 4-aminoindazole intermediates can be generated through Pd-catalyzed coupling or thermal cyclization.

THP Protection Mechanism

The THP group is introduced via acid-catalyzed reaction between 1H-indazol-4-amine and dihydropyran (DHP). This step protects the amine group, preventing undesired side reactions during downstream modifications.

Step-by-Step Laboratory Synthesis

A validated laboratory-scale synthesis is described below, adapted from peer-reviewed protocols:

Procedure

  • Reaction Setup :

    • Dissolve 1H-indazol-4-amine (10 g, 75.2 mmol) in deionized water (100 mL).

    • Add sodium bicarbonate (10.67 g, 127 mmol) and cool the mixture to 0°C.

    • Introduce dihydropyran (8.54 g, 101 mmol) dropwise under vigorous stirring.

  • Reaction Conditions :

    • Stir the mixture at room temperature for 4 hours.

    • Monitor reaction progress via thin-layer chromatography (TLC; eluent: 10% EtOAc/hexane).

  • Workup and Purification :

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product via silica gel column chromatography (100–200 mesh; eluent: 10% EtOAc/hexane).

    • Isolate the product as a yellow solid (15 g, 87.7% yield).

Characterization Data

  • MS (ESI) : m/z [M+H]⁺ = 203.

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 6.95 (d, J = 7.2 Hz, 1H), 5.40 (t, J = 3.6 Hz, 1H), 3.90–3.70 (m, 2H), 2.20–1.50 (m, 6H).

Optimization of Reaction Parameters

Critical factors influencing yield and purity include:

ParameterOptimal ConditionEffect on Yield
Temperature0°C → RTMaximizes DHP reactivity without side products
SolventWaterEnhances solubility of NaHCO₃ and DHP
Equivalents of DHP1.3 eqEnsures complete amine protection
Purification MethodColumn chromatographyAchieves >95% purity

Substituting water with polar aprotic solvents (e.g., DMF) reduces yield due to incomplete mixing.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and throughput:

Continuous Flow Synthesis

  • Reactors : Microfluidic channels enable rapid mixing and heat transfer.

  • Conditions :

    • Residence time: 30 minutes.

    • Temperature: 50°C.

  • Yield : 92% with >99% purity.

Catalytic Enhancements

  • Acid Catalysts : p-Toluenesulfonic acid (pTSA; 0.5 mol%) reduces reaction time to 1 hour.

  • Solvent Recycling : Ethyl acetate is recovered via distillation, reducing waste.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Batch (Lab-Scale)87.795Moderate120
Continuous Flow9299High85
Catalytic (pTSA)9098High75

Continuous flow synthesis offers superior scalability and cost-effectiveness for large-scale production.

Quality Control and Characterization

Analytical Techniques

  • HPLC : Purity assessment using C18 column (UV detection at 254 nm).

  • X-ray Crystallography : Confirms regiochemistry of THP substitution.

  • FT-IR : Identifies N–H stretching (3350 cm⁻¹) and C–O–C vibrations (1120 cm⁻¹).

Impurity Profiling

Common byproducts include:

  • N2-THP Isomer : Resolved via gradient HPLC (5–50% acetonitrile in water).

  • Unreacted DHP : Removed through aqueous wash steps.

Challenges and Mitigation Strategies

  • Regioselectivity : THP may attach to N1 or N2 positions. Using bulky solvents (e.g., tert-butanol) favors N1 substitution.

  • Amine Oxidation : Conduct reactions under nitrogen atmosphere to prevent degradation.

Chemical Reactions Analysis

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the indazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives .

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, the compound is explored for drug development. Its derivatives may serve as lead compounds for the design of new pharmaceuticals.

    Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Indazolamine Derivatives

The position of the amine group on the indazole ring significantly impacts physicochemical and biological properties.

Compound Name CAS Number Amine Position Similarity Score Key Properties
1-(THP)-1H-indazol-4-amine 1053655-57-4 4 0.97 (self) High solubility (inferred from PSA ~53 Ų)
1-(THP)-1H-indazol-5-amine 478832-10-9 5 0.99 logP = 2.90, boiling point = 428.7°C
1-(THP)-1H-indazol-6-amine 1053655-59-6 6 0.94 Increased steric hindrance at 6-position
1-(THP)-1H-indazol-7-amine 1053655-60-9 7 0.94 Altered electronic environment

Key Findings :

  • The 4- and 5-amine isomers exhibit the highest structural similarity (0.97–0.99), but the 5-amine derivative has a higher logP (2.90 vs. ~2.5 inferred for 4-amine) due to slight differences in electron distribution .
Functional Group Modifications

Substituents like trifluoromethyl (-CF₃) or halogens alter reactivity and bioactivity.

Compound Name CAS Number Substituent Key Data
1-(THP)-5-(CF₃)-1H-indazol-4-amine 877264-77-2 CF₃ at 5-position ¹⁹F NMR: δ -61.15; HRMS: [M+H]⁺ = 277.0943
5,7-Dibromo-6-methyl-1-(SEM)-1H-indazole 2044703-06-0 Br at 5,7; SEM group Similarity = 0.74; logP increased by ~1.2
1-(THP)-N-(4-CF₃-phenyl)-1H-pyrazol-4-amine N/A Pyrazole core Reduced aromaticity vs. indazole

Key Findings :

  • The trifluoromethyl group at the 5-position (CAS: 877264-77-2) introduces strong electron-withdrawing effects, as evidenced by ¹⁹F NMR (δ -61.15) and enhanced metabolic stability .
  • Brominated analogs (e.g., 2044703-06-0) exhibit lower similarity (0.74) due to bulky substituents, which may hinder binding to kinase active sites .
Heterocyclic Variants

Replacing indazole with pyrazole or imidazole alters pharmacological profiles.

Compound Name Core Structure Key Data
1-(THP)-1H-imidazol-5-amine derivative Imidazole Used in sulfonamide kinase inhibitors
1-(THP-3-yl)-1H-pyrazol-4-amine Pyrazole PSA = 45.2 Ų; logP = 1.82

Key Findings :

  • Imidazole derivatives (e.g., compound 29 in ) are preferred in sulfonamide-based kinase inhibitors due to their hydrogen-bonding capacity .
  • Pyrazole analogs (e.g., CAS: 1353857-19-8) exhibit lower PSA (45.2 Ų vs. 53.07 Ų for indazolamine), reducing solubility but improving membrane permeability .

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer and other therapeutic applications. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 1053655-57-4
  • Purity : Minimum 95% .

Anticancer Properties

Recent studies have highlighted the compound's ability to inhibit various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50 (μM) Mechanism of Action
A5490.77EGFR-TK inhibition
HT-291.13Induces apoptosis and inhibits cell proliferation
MiaPaCa21.32Induces apoptosis

The compound exhibits strong inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, it has shown an IC50 value of 0.77 μM against the A549 lung cancer cell line, indicating potent activity compared to standard treatments .

Other Biological Activities

Beyond its anticancer properties, this compound has been evaluated for other biological activities, including antimicrobial and anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the side chains significantly influence the biological activity of indazole derivatives. The presence of heteroatoms and specific functional groups enhances binding affinity to target proteins such as EGFR.

Synthesis and Evaluation

A study conducted by researchers synthesized several derivatives of indazole, including this compound. These compounds were tested for their cytotoxic effects on various cancer cell lines, demonstrating that structural modifications can lead to improved efficacy .

Molecular Docking Studies

Molecular docking studies have revealed that this compound binds effectively to the active site of EGFR, supporting its role as a potential therapeutic agent against EGFR-dependent tumors . The docking scores correlate well with the observed biological activities, suggesting a strong interaction between the compound and the receptor.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., halogenation at indazole C-5 or THP-O-methylation). Evaluate bioactivity via high-throughput screening (HTS) and correlate results with computed descriptors (e.g., LogP, polar surface area). Boronic ester intermediates (e.g., pinacol esters) enable rapid diversification via Suzuki coupling .

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